molecular formula C19H20ClN3O3 B8502416 Benzamide,2-chloro-6-nitro-n-[1-(phenylmethyl)-4-piperidinyl]-

Benzamide,2-chloro-6-nitro-n-[1-(phenylmethyl)-4-piperidinyl]-

Cat. No.: B8502416
M. Wt: 373.8 g/mol
InChI Key: ASEUFCRKNOMQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide,2-chloro-6-nitro-n-[1-(phenylmethyl)-4-piperidinyl]- is a useful research compound. Its molecular formula is C19H20ClN3O3 and its molecular weight is 373.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide,2-chloro-6-nitro-n-[1-(phenylmethyl)-4-piperidinyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide,2-chloro-6-nitro-n-[1-(phenylmethyl)-4-piperidinyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H20ClN3O3

Molecular Weight

373.8 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-chloro-6-nitrobenzamide

InChI

InChI=1S/C19H20ClN3O3/c20-16-7-4-8-17(23(25)26)18(16)19(24)21-15-9-11-22(12-10-15)13-14-5-2-1-3-6-14/h1-8,15H,9-13H2,(H,21,24)

InChI Key

ASEUFCRKNOMQML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=C(C=CC=C2Cl)[N+](=O)[O-])CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-6-nitro-benzoic acid (1.2 g, 5.97 mmol), 4-amino-1-benzylpiperidine (1.1 mL, 5.97 mmol), 1-hydroxybenzotriazole (0.84 g, 1.05 equiv) and 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide (1.1 g, 1.05 equiv) were combined in ethyl acetate (20 mL). To this solution was added triethylamine (2.5 mL. 3.0 equiv) and the reaction mixture stirred at 40° C. for 2 h. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water (2×), 5% sodium bicarbonate, brine (2×), dried over sodium sulfate, and concentrated to afford 1.9 g (85%) of the desired product.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
0.84 g
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
85%

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